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Introduction
Electrophoresis is a fundamental technique for the separation of macromolecules such as

DNA, RNA, and proteins. Tracking dyes are indispensable for monitoring the progress of

electrophoretic runs, ensuring that the separation is adequate and that the samples do not run

off the gel.[1][2] While bromophenol blue, xylene cyanol, and orange G are the most commonly

used tracking dyes, the exploration of alternative dyes can offer advantages in specific

applications, such as better visibility or different migration patterns.[1][3]

This document explores the potential use of Acid Green 20, a double azo dye, as a tracking

dye in electrophoretic applications.[4] Primarily utilized in the textile and paper industries, its

properties as an anionic dye suggest its suitability for migration in an electric field alongside

nucleic acids and SDS-coated proteins.[4][5]

Disclaimer: The use of Acid Green 20 as a tracking dye in electrophoresis is not a widely

documented or standard procedure. The following protocols and data are based on the general

principles of tracking dye function and the known properties of Acid Green 20. Researchers

should perform validation and optimization experiments to determine the suitability of Acid
Green 20 for their specific applications.
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A summary of the key properties of Acid Green 20 is presented below.

Property Value Reference

C.I. Name Acid Green 20 [4]

CAS Registry Number 5850-39-5 [4]

Molecular Formula C₂₂H₁₆N₆Na₂O₇S₂ [4]

Molecular Weight 586.51 g/mol [4]

Appearance Dark green to black powder [4]

Solubility Soluble in water [4]

Application in Electrophoresis
Acid Green 20 is an anionic dye, meaning it carries a negative charge in neutral and alkaline

buffers.[6] This characteristic is a prerequisite for a tracking dye in standard DNA/RNA and

SDS-PAGE electrophoresis, where the target molecules are also negatively charged and

migrate towards the positive electrode (anode).[3] The dye's intense color provides the

necessary visibility for tracking the migration front during an electrophoretic run.[1]

Experimental Protocols
The following are generalized protocols for preparing and using a loading buffer containing a

tracking dye. These can be adapted for the use of Acid Green 20.

Preparation of 6X Loading Buffer with Acid Green 20
This protocol outlines the preparation of a 6X concentrated loading buffer. The final

concentration of the dye may need to be adjusted for optimal visualization.

Materials:

Acid Green 20 powder

Glycerol or Ficoll-400
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Tris-HCl buffer (1 M, pH 6.8 or 8.0)

EDTA (0.5 M, pH 8.0)

Nuclease-free water

Procedure:

To prepare 10 mL of 6X loading buffer, combine the following in a sterile conical tube:

3 mL Glycerol (for a final concentration of 30%)

1.2 mL 1 M Tris-HCl, pH 6.8 (for a final concentration of 120 mM)

0.24 mL 0.5 M EDTA, pH 8.0 (for a final concentration of 12 mM)

A small, precisely weighed amount of Acid Green 20 (start with a final concentration of

0.05% w/v, which is 5 mg for 10 mL).

Add nuclease-free water to a final volume of 10 mL.

Vortex thoroughly until the Acid Green 20 is completely dissolved.

Store the 6X loading buffer at 4°C for short-term use or at -20°C for long-term storage.

Use of Acid Green 20 Loading Buffer in Agarose Gel
Electrophoresis
This protocol describes the general steps for using the prepared loading buffer with DNA

samples for agarose gel electrophoresis.

Materials:

Agarose

1X TAE or TBE running buffer

DNA samples and DNA ladder
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6X Acid Green 20 loading buffer

Gel casting equipment and electrophoresis system

UV transilluminator or other gel imaging system

Procedure:

Prepare the Agarose Gel:

Prepare an agarose gel of the desired concentration (e.g., 1%) in 1X TAE or TBE buffer.

Cast the gel in a casting tray with the appropriate combs and allow it to solidify.

Prepare the Samples:

Mix your DNA samples and DNA ladder with the 6X Acid Green 20 loading buffer to a final

concentration of 1X (e.g., mix 5 µL of DNA sample with 1 µL of 6X loading buffer).

Load and Run the Gel:

Place the solidified gel in the electrophoresis tank and submerge it in 1X running buffer.

Carefully load the prepared samples into the wells of the gel.

Connect the electrophoresis system to a power supply and run the gel at an appropriate

voltage (e.g., 80-150 V) until the dye front has migrated a sufficient distance.[2]

Visualize the Results:

After the electrophoresis is complete, turn off the power supply.

Carefully remove the gel and visualize the DNA bands using a UV transilluminator or other

imaging system. The position of the Acid Green 20 dye front should be noted.

Data Presentation: Migration of Common Tracking
Dyes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3273268?utm_src=pdf-body
https://www.benchchem.com/product/b3273268?utm_src=pdf-body
https://www.addgene.org/protocols/gel-electrophoresis/
https://www.benchchem.com/product/b3273268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3273268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To effectively use Acid Green 20, its migration characteristics must be determined. This

involves running the dye alongside a DNA ladder and observing the size of the DNA fragment

with which it co-migrates. The table below provides the approximate migration of commonly

used tracking dyes in different concentrations of agarose gels, which can serve as a reference

for characterizing Acid Green 20.

Dye 0.8% Agarose 1.0% Agarose 1.5% Agarose 2.0% Agarose

Xylene Cyanol

FF
~5000 bp ~4000 bp ~2000 bp ~1000 bp

Bromophenol

Blue
~500 bp ~300 bp ~200 bp ~150 bp

Orange G ~80 bp ~50 bp <50 bp <50 bp

Data compiled from various sources. Migration can be affected by buffer composition and

voltage.[7][8]

Visualizations
Experimental Workflow for Using a Tracking Dye
The following diagram illustrates the general workflow for using a tracking dye in an agarose

gel electrophoresis experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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